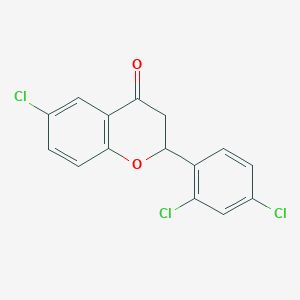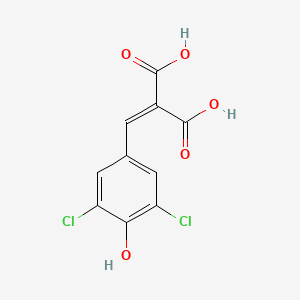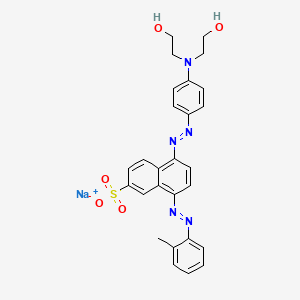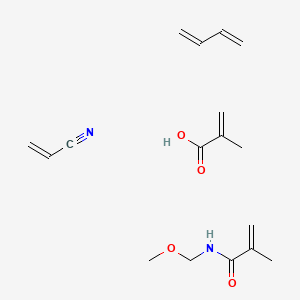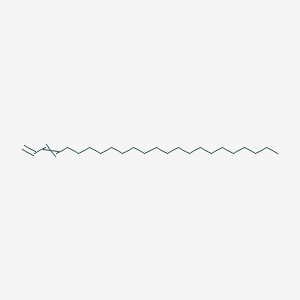
Tetracosa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracosa-1,3-diene is a conjugated diene, a type of hydrocarbon with two double bonds separated by a single bond. This compound is part of a larger class of dienes that are known for their unique chemical properties and reactivity. Conjugated dienes like this compound are of significant interest in organic chemistry due to their applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3-diene can be achieved through several methods. One common approach involves the use of transition metal-catalyzed coupling reactions. For instance, the Nickel-catalyzed four-component reaction is an efficient method to access polysubstituted 1,3-dienes . This reaction involves the use of two terminal alkynes, aryl boroxines, and perfluoroalkyl iodides, forming three new carbon-carbon bonds in a single vessel .
Another method includes the stereoselective synthesis of highly substituted 1,3-dienes via multifunctionalization of borylated dendralenes . This approach provides access to multifunctional tetrasubstituted 1,3-dienes with excellent levels of regio- and stereoselectivity .
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic processes. The use of palladium-catalyzed coupling reactions, such as the Heck-type reactions of allenes, is a common industrial method . These reactions are known for their efficiency and ability to produce large quantities of the desired diene with high stereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracosa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution is a common reagent for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of this compound.
Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.
Major Products Formed
Oxidation: The major products formed from the oxidation of this compound are typically epoxides or diols.
Reduction: The major products formed from the reduction of this compound are alkanes.
Substitution: The major products formed from substitution reactions are halogenated dienes.
Wissenschaftliche Forschungsanwendungen
Tetracosa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: this compound is used in the study of biological processes involving conjugated dienes. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research into the potential medicinal applications of this compound includes its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Tetracosa-1,3-diene involves its reactivity with various chemical reagents. The conjugated double bonds in this compound allow it to participate in a range of chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved in these reactions are influenced by the electronic structure of the conjugated diene, which allows for the formation of stable intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond. It is widely used in the production of synthetic rubber.
Isoprene: Another conjugated diene that is a key building block in the synthesis of natural rubber.
1,3-Pentadiene: A conjugated diene with three carbon atoms between the double bonds. It is used in the synthesis of various organic compounds.
Uniqueness of Tetracosa-1,3-diene
This compound is unique due to its longer carbon chain and the presence of multiple double bonds. This structure provides it with distinct reactivity and makes it suitable for specific applications in polymerization and other chemical processes. Its ability to form stable intermediates and participate in a wide range of reactions sets it apart from simpler dienes like 1,3-butadiene and isoprene .
Eigenschaften
CAS-Nummer |
75081-20-8 |
|---|---|
Molekularformel |
C24H46 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
tetracosa-1,3-diene |
InChI |
InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-24H2,2H3 |
InChI-Schlüssel |
HRZMCADYEQRDQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

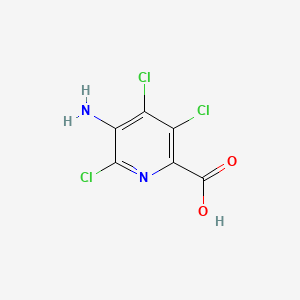
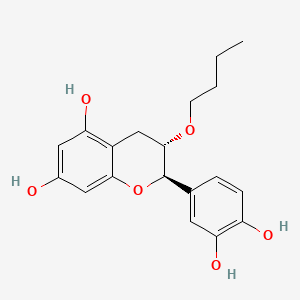

![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)

